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molecular formula C11H11ClN2O2 B8600682 (+)-1-[5-(3-Chlorophenyl)-[1,2,4]oxadiazol-3-yl]propan-1-ol

(+)-1-[5-(3-Chlorophenyl)-[1,2,4]oxadiazol-3-yl]propan-1-ol

Cat. No. B8600682
M. Wt: 238.67 g/mol
InChI Key: MCCQOGWFUCNEEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07585881B2

Procedure details

The title compound was synthesized analogous to (+)-(1R)-1-[5-(3-chlorophenyl)-[1,2,4]oxadiazol-3-yl]ethanol and was used directly in the next step for (+)-4-(5-{1-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]propoxy}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine.
Name
(+)-(1R)-1-[5-(3-chlorophenyl)-[1,2,4]oxadiazol-3-yl]ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(+)-4-(5-{1-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]propoxy}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=C(C2ON=C([C@H](O)C)N=2)C=CC=1.[Cl:16][C:17]1[CH:18]=[C:19]([C:23]2[O:27][N:26]=[C:25]([CH:28]([O:31]C3N(C)C(C4C=CN=CC=4)=NN=3)[CH2:29][CH3:30])[N:24]=2)[CH:20]=[CH:21][CH:22]=1>>[Cl:16][C:17]1[CH:18]=[C:19]([C:23]2[O:27][N:26]=[C:25]([CH:28]([OH:31])[CH2:29][CH3:30])[N:24]=2)[CH:20]=[CH:21][CH:22]=1

Inputs

Step One
Name
(+)-(1R)-1-[5-(3-chlorophenyl)-[1,2,4]oxadiazol-3-yl]ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1)C1=NC(=NO1)[C@@H](C)O
Step Two
Name
(+)-4-(5-{1-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]propoxy}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1)C1=NC(=NO1)C(CC)OC=1N(C(=NN1)C1=CC=NC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C1=NC(=NO1)C(CC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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